

A Technical Guide to 2-Bromophenylacetic Acid: Sourcing, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromophenylacetic acid

Cat. No.: B057240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromophenylacetic acid**, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines major suppliers, available purity grades, and detailed analytical methodologies. Furthermore, it presents experimental protocols for its application in organic synthesis and explores its role as a precursor to biologically active molecules.

Suppliers and Purity Grades

2-Bromophenylacetic acid is commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. The purity of the compound is a critical parameter for its use in sensitive applications, such as the synthesis of active pharmaceutical ingredients (APIs). High-purity grades are essential to minimize side reactions and ensure the quality of the final product.

The most common purity grades offered are $\geq 98\%$ and $\geq 99\%$. The determination of purity is typically performed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and acid-base titration.^{[1][2]} While detailed impurity profiles are often proprietary and batch-specific, a Certificate of Analysis (CoA) from the supplier will provide quantitative data on the purity and the levels of any significant impurities.

Below is a summary of prominent suppliers and their offered purity grades for **2-Bromophenylacetic acid** (CAS No: 18698-97-0).

Supplier	Purity Grade(s)	Analytical Methods Mentioned
Sigma-Aldrich	99%	Not specified on product page, but CoAs are available.
Thermo Scientific Chemicals	≥98.0% to ≤102.0% (Aqueous acid-base Titration), ≥98.0% (HPLC)	Aqueous acid-base Titration, HPLC, FTIR
Tokyo Chemical Industry (TCI)	>98.0% (GC), >98.0% (Neutralization titration)	Gas Chromatography (GC), Neutralization titration
Amerigo Scientific	99%	Not specified
Pacific Biochem Private Limited	High-purity grade	Gas Chromatography (GC)
Otto Chemie Pvt. Ltd.	98%	Not specified
ChemScene	≥98%	Not specified
BLD Pharm	Not specified	Not specified

Experimental Protocols

2-Bromophenylacetic acid serves as a versatile starting material for the synthesis of more complex molecules. Below are detailed methodologies for key transformations involving this compound.

Synthesis of 8-Methoxy-2-tetralone

This protocol details the conversion of **2-Bromophenylacetic acid** to 8-Methoxy-2-tetralone, an important intermediate for compounds studied for their effects on dopamine and serotonin receptors.

Step 1: Synthesis of 2-Bromophenylacetyl chloride

- To a solution of **2-bromophenylacetic acid** (30 g, 140 mmol) in dichloromethane (90 mL), add a few drops of dry N,N-Dimethylformamide (DMF).

- Cool the mixture to 0°C in an ice bath.
- Slowly add oxalyl chloride (44.4 g, 350 mmol) with stirring.
- Allow the reaction mixture to stir under a nitrogen atmosphere at room temperature for 6 hours.
- Remove the solvent and excess oxalyl chloride by evaporation under reduced pressure to yield the crude 2-bromophenylacetyl chloride as a light yellow oil. This product is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation/Cyclization

A detailed procedure for this step can be found in the cited literature. This typically involves the reaction of the acid chloride with ethylene in the presence of a Lewis acid catalyst to form 8-bromo-2-tetralone.

Step 3: Protection of the Ketone

The ketone group of 8-bromo-2-tetralone is protected, for example, by forming a ketal using ethylene glycol.

Step 4: Copper(I)-Catalyzed Methoxylation

The resulting ketal is then heated at reflux with copper(I) bromide and ethyl acetate in a sodium methoxide solution in methanol.

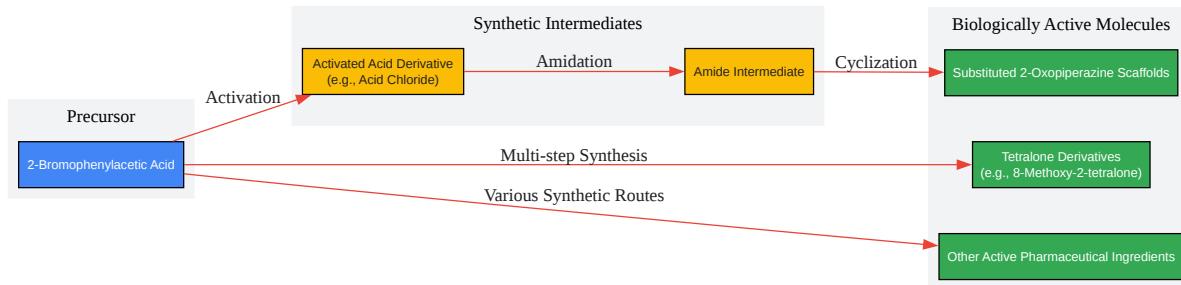
Step 5: Deprotection of the Ketone

The protecting group is removed to yield the final product, 8-methoxy-2-tetralone.

General Approach for the Synthesis of Di- and Tri-substituted 2-Oxopiperazines

While a specific, detailed protocol starting from **2-Bromophenylacetic acid** for the synthesis of di- and tri-substituted 2-oxopiperazines is not readily available in the provided search results,

the general synthetic strategy involves the use of α -halo acids. The bromo-group in **2-Bromophenylacetic acid** makes it a suitable precursor for such syntheses.

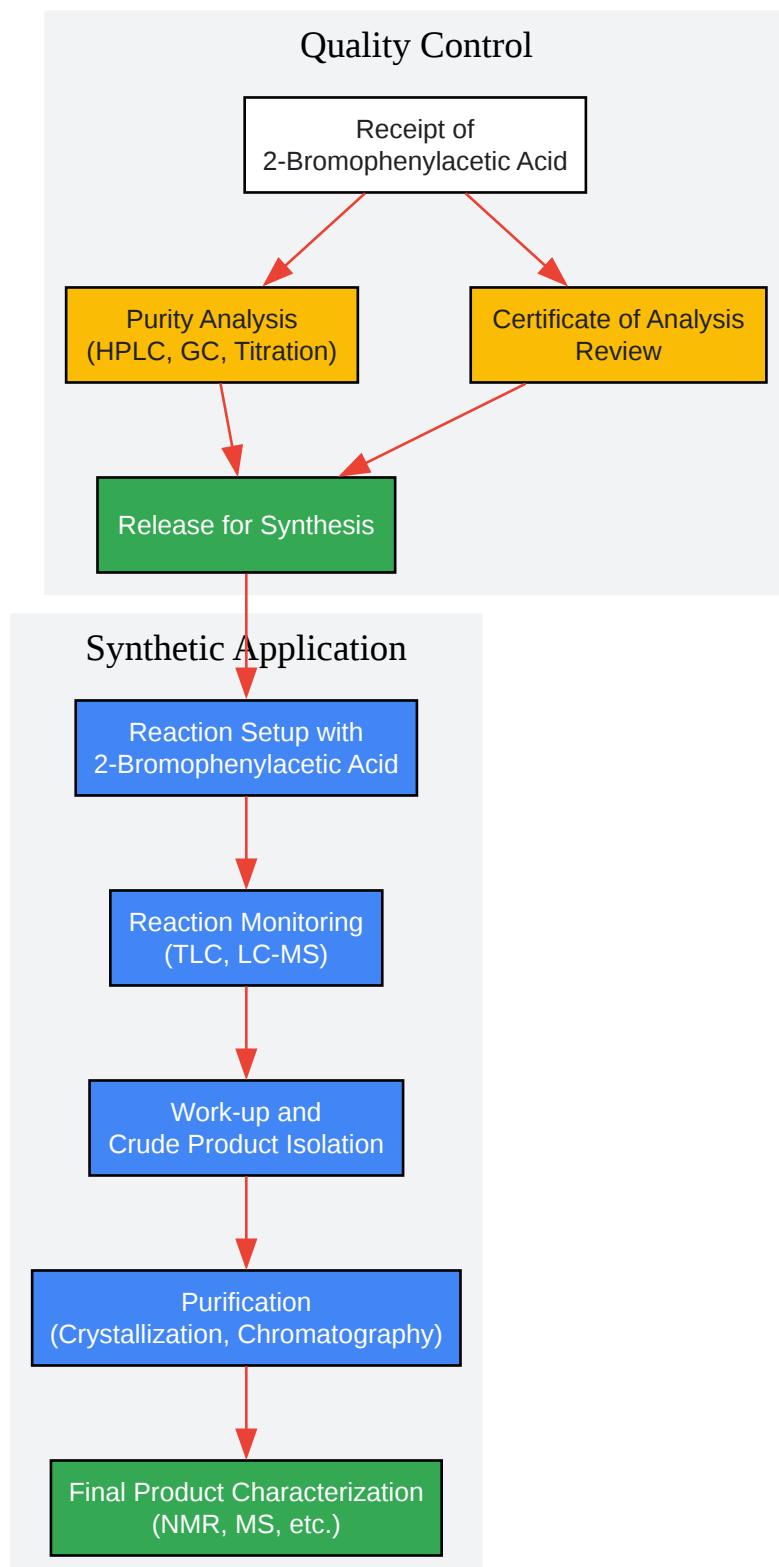

The synthesis of substituted 2-oxopiperazines can be achieved through the reaction of an α -bromo acid derivative with a protected diamine. The general workflow is as follows:

- Activation of the Carboxylic Acid: The carboxylic acid of **2-Bromophenylacetic acid** is typically activated, for example, by converting it to an acid chloride or an active ester.
- Amide Bond Formation: The activated acid is then reacted with a suitable protected diamine to form an amide bond.
- Intramolecular Cyclization: Subsequent removal of the protecting group from the second amine allows for an intramolecular nucleophilic substitution, where the free amine displaces the bromide, leading to the formation of the 2-oxopiperazine ring.
- Further Functionalization: The resulting 2-oxopiperazine can be further functionalized if desired.

Role in the Synthesis of Biologically Active Molecules

Current research indicates that **2-Bromophenylacetic acid**'s primary role in drug discovery and development is that of a synthetic intermediate rather than a direct modulator of biological pathways.^[3] Its chemical structure is incorporated into larger molecules that exhibit a range of biological activities. For instance, various phenylacetic acid derivatives have been investigated as potential therapeutic agents.

While **2-Bromophenylacetic acid** itself is not known to directly interact with specific signaling pathways, it serves as a crucial building block for compounds that do. The following diagram illustrates this hierarchical relationship.



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Bromophenylacetic acid** as a precursor.

The diagram above illustrates the workflow from **2-Bromophenylacetic acid** to more complex, biologically active molecules. The initial precursor undergoes chemical transformations to yield intermediates which are then used to construct the final molecular scaffolds of active pharmaceutical ingredients.

The following diagram outlines a general experimental workflow for the quality control and utilization of **2-Bromophenylacetic acid** in a research and development setting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ブロモフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromophenylacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Bromophenylacetic Acid: Sourcing, Purity, and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057240#2-bromophenylacetic-acid-suppliers-and-purity-grades]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com